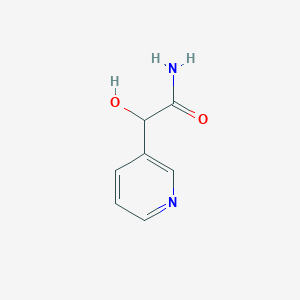

2-Hydroxy-2-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring substituted with a hydroxyacetamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyl group and an amide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetamide typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) at low temperatures (0°C). This reaction yields 2-hydroxy-2-(pyridin-3-yl)acetonitrile, which can then be hydrolyzed to form the desired acetamide compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(pyridin-3-yl)acetamide.

Reduction: The amide group can be reduced to an amine, yielding 2-hydroxy-2-(pyridin-3-yl)ethylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkylating agents (e.g., alkyl halides) can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-Oxo-2-(pyridin-3-yl)acetamide

Reduction: 2-Hydroxy-2-(pyridin-3-yl)ethylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antidotal Efficacy Against Nerve Agents

- A significant application of this compound is in the development of antidotes for nerve agents such as sarin. In a study published in Human Experimental Toxicology, derivatives of 2-hydroxy-2-(pyridin-3-yl)acetamide were evaluated for their ability to reactivate acetylcholinesterase (AChE) inhibited by sarin. The study found that certain derivatives demonstrated a threefold increase in protection index compared to standard treatments, highlighting their potential as effective antidotes against chemical warfare agents .

-

Anti-Cancer Activity

- Research has indicated that pyridine derivatives, including those related to this compound, exhibit anti-cancer properties. A study involving computational modeling and synthesis of pyridine variants showed promising results against glioblastoma cell lines. Compounds derived from this class demonstrated significant cytotoxicity, suggesting their utility in cancer treatment .

- Metal Ion Complexation

Case Study 1: Sarin Antidote Development

In vivo studies were conducted on bis-quaternary derivatives of 2-hydroxyimino-N-(pyridin-3-yl)acetamide to assess their efficacy against sarin poisoning in mice. The results indicated that these compounds significantly reactivated AChE activity and provided substantial protection against lethal doses of sarin, outperforming traditional antidotes like pralidoxime (2-PAM) .

Case Study 2: Glioblastoma Treatment

A series of pyridine-based compounds were synthesized and tested for their anti-glioblastoma activity using MTT assays. The results showed that certain derivatives had IC50 values indicating effective inhibition of tumor cell viability, suggesting their potential as novel therapeutic agents for treating brain tumors .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(pyridin-3-yl)acetamide involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The hydroxyl and amide groups in its structure allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity or altering their function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparación Con Compuestos Similares

2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally similar but contains a nitrile group instead of an amide group.

2-Hydroxy-2-(pyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.

2-(Pyridin-3-yl)acetamide: Lacks the hydroxyl group present in 2-Hydroxy-2-(pyridin-3-yl)acetamide.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wider range of chemical reactions and form more diverse interactions with biological targets compared to its similar compounds.

Actividad Biológica

2-Hydroxy-2-(pyridin-3-yl)acetamide, also known as HNK, is a compound that has garnered attention for its diverse biological activities. This article explores its efficacy in various biological contexts, including its potential as an antidote for poisoning, anti-HIV properties, and its role in modulating cholesterol levels.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a pyridine ring, contributing to its unique biological properties. The molecular formula is C_8H_9N_1O_2, and it has a molecular weight of approximately 155.16 g/mol.

Antidotal Efficacy

Research has demonstrated that derivatives of this compound possess significant antidotal properties against organophosphate poisoning. A study evaluated the effectiveness of bis-quaternary oxime derivatives against DDVP (dichlorvos) poisoning in mice. The results indicated that HNK derivatives, particularly HNK-102, exhibited a Protection Index (PI) approximately twice that of the standard antidote 2-PAM (Pralidoxime), showcasing superior efficacy in reactivating acetylcholinesterase (AChE) in the brain and serum .

Table 1: Protection Index of HNK Derivatives Against DDVP Poisoning

| Treatment | LD50 DDVP (mg/kg) | No. of Experiments (n) | Protection Index (PI) |

|---|---|---|---|

| Atropine | - | 4 | 1 |

| HNK-102 | 56.56 | 3 | 5.76 |

| HNK-106 | 7.00 | 3 | 2.13 |

| HNK-111 | 7.00 | 3 | 2.50 |

These findings suggest that HNK derivatives could be developed as effective antidotes for organophosphate toxicity.

Anti-HIV Activity

In another study focused on the anti-HIV potential of pyridine derivatives, several compounds derived from this compound were synthesized and tested against HIV strains. The most active compound demonstrated an EC50 value of 8.18 μM against the wild-type HIV strain IIIB . This suggests that modifications to the pyridine ring can enhance antiviral activity.

Table 2: Anti-HIV Activity of Pyridine Derivatives

| Compound | EC50 (μM) |

|---|---|

| Ia | 41.52 |

| Ih | 20.12 |

| Ij | 8.18 |

The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring significantly influenced antiviral efficacy.

Cholesterol Modulation

Another area of interest is the potential of N-pyridin-3-yl acetamides as HDL cholesterol stimulants. These compounds have been proposed for therapeutic applications in treating dyslipidemia and cardiovascular diseases due to their ability to enhance HDL cholesterol levels . This property positions them as promising candidates for further pharmacological development.

Case Studies

A notable case involved the application of HNK derivatives in a clinical setting where patients were treated for organophosphate poisoning. The administration of these compounds resulted in significantly improved outcomes compared to traditional treatments, highlighting their potential utility in emergency medicine.

Propiedades

IUPAC Name |

2-hydroxy-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOJIGVNNBROO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.